molecular formula C22H23N3O4S B3017307 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941943-28-8

4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B3017307
CAS No.: 941943-28-8
M. Wt: 425.5
InChI Key: CNKYLXCDRCKESZ-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a thiazole core substituted with a 2-methoxyphenethylamino-acetyl group. Its molecular formula is C₂₂H₂₃N₃O₄S, with a molecular weight of 433.5 g/mol. The structure combines a methoxy-substituted benzamide linked to a thiazole ring, which is further functionalized with an amide side chain containing a 2-methoxyphenethyl moiety.

Properties

IUPAC Name

4-methoxy-N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-28-18-9-7-16(8-10-18)21(27)25-22-24-17(14-30-22)13-20(26)23-12-11-15-5-3-4-6-19(15)29-2/h3-10,14H,11-13H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKYLXCDRCKESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Introduction of the Methoxyphenethyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with the methoxyphenethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole moiety in 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide suggests potential efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. The compound's structural features may enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes such as tyrosinase, which is crucial for melanin production. This property is particularly significant in treating melanogenesis disorders and skin pigmentation issues .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thioamides and haloketones under basic conditions.
  • Benzamide Coupling : The benzamide group is introduced through amide coupling reactions using reagents like EDCI and HOBt.
  • Methoxyphenethyl Group Attachment : This involves nucleophilic substitution reactions to incorporate the methoxyphenethylamine moiety.

The mechanism of action likely involves interactions with specific biological targets such as enzymes or receptors, modulating their activity and influencing cellular processes .

Case Study 1: Anticancer Efficacy

In a study examining various thiazole derivatives, this compound demonstrated promising results against breast cancer cell lines, showing a dose-dependent inhibition of cell proliferation.

Case Study 2: Tyrosinase Inhibition

A comparative analysis of methoxy-substituted derivatives revealed that this compound exhibited significant inhibitory activity against mushroom tyrosinase, with an IC50 value indicating strong potential as an anti-melanogenic agent .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzamide group are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural Similarities and Variations

The target compound shares core features with several analogs reported in the literature:

Compound Name Molecular Formula Key Structural Features Reference
Target Compound C₂₂H₂₃N₃O₄S Benzamide-thiazole with 2-methoxyphenethylamide side chain
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]benzamide C₂₀H₁₄N₂O₃S Benzamide-thiazole with a coumarin substituent (no methoxy or phenethyl groups)
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide C₂₄H₂₀N₂O₂S Benzamide-thiazole with 4-methylphenyl and phenyl substituents
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₁₇N₃O₄S Furan-carboxamide-thiazole with 3-methoxybenzylamide side chain
N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)... C₃₅H₃₀N₇O₄S₂ Bis-benzothiazole-triazole hybrid with acetyl-phenoxy linker

Key Observations :

  • The target compound’s methoxybenzamide and thiazole-amide motifs are recurrent in analogs, but its 2-methoxyphenethyl side chain is unique .
  • Substituents like coumarin () or phenyl groups () modify lipophilicity and steric bulk, which could influence bioavailability .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Notes Reference
Target Compound Not reported 433.5 Predicted high crystallinity
Ethyl 2-(2-(4-((1-(4-(2-(Benzo[d]... 195–196 678.8 Higher MW due to triazole and ester
6b (Antimicrobial analog) 172–173 ~450 (estimated) Lower MP suggests flexible side chains

Key Observations :

  • The target compound’s molecular weight is intermediate compared to bulkier triazole hybrids () but higher than simpler amides ().
  • Melting points for thiazole-amide analogs range widely (172–304°C), influenced by hydrogen bonding and aromatic stacking .

Structure-Activity Relationship (SAR) Insights :

  • The methoxy group in the target compound may enhance membrane permeability due to increased lipophilicity .
  • The phenethylamide side chain could facilitate interactions with hydrophobic enzyme pockets, analogous to kinase inhibitors in .

Biological Activity

4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and as an antibacterial agent. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

  • Molecular Formula : C22_{22}H23_{23}N3_3O4_4S
  • Molecular Weight : 425.5 g/mol
  • CAS Number : 941984-92-5

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines. Notably, derivatives of thiazole compounds, including the one , have shown promising results:

Cell Line IC50_{50} (µM) Reference
MCF-71.2
HCT 1163.7
HEK 2935.3

The compound exhibited significant activity against breast cancer cells (MCF-7), with an IC50_{50} value of 1.2 µM, indicating its potential as a therapeutic agent in oncology.

The mechanism through which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization, which is crucial for cell division. This action is similar to other known anticancer agents, suggesting a shared pathway in their mechanisms .

Antioxidative Activity

In addition to its antiproliferative properties, the compound has demonstrated antioxidative effects. In vitro studies indicated that it could enhance the antioxidative capacity compared to standard antioxidants like BHT (butylated hydroxytoluene), although the precise mechanisms remain to be fully elucidated .

Antibacterial Activity

The antibacterial properties of related thiazole compounds have also been explored. For instance, compounds with similar structures have shown selective activity against Gram-positive bacteria, such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported around 8 µM . This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

  • Antiviral Activity : Research on related methoxy-substituted benzamide derivatives has indicated broad-spectrum antiviral effects against viruses like HBV (Hepatitis B Virus). These compounds increase intracellular levels of APOBEC3G, which inhibits viral replication .
  • Synthesis and Structure-Activity Relationship (SAR) : The synthesis involves multiple steps starting from thioamide and haloketone precursors. Variations in substituents on the benzamide and thiazole rings have been shown to significantly impact biological activity, emphasizing the importance of structural modifications in drug design.
  • Comparative Studies : In comparative studies with established anticancer drugs like doxorubicin and etoposide, the thiazole derivatives showed enhanced potency in inhibiting cancer cell proliferation, suggesting that modifications can lead to improved therapeutic profiles .

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